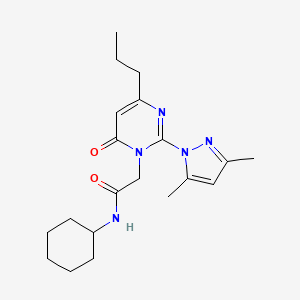
(3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride, also known as PPDH, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. PPDH has been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and depression.
作用機序
The exact mechanism of action of (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride is not fully understood. However, it is thought that (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride exerts its neuroprotective and antidepressant effects by modulating the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
(3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride has been shown to have a number of biochemical and physiological effects. (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are all neurotransmitters that play a role in regulating mood and behavior. (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride is that it has been shown to have a neuroprotective effect on dopaminergic neurons, which are the neurons that are affected in Parkinson's disease. This makes (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride a potentially useful compound for the treatment of Parkinson's disease. However, one of the limitations of (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects.
将来の方向性
There are a number of future directions for research on (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride. One potential direction is to further investigate its neuroprotective and antidepressant effects in animal models. Another potential direction is to investigate its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride and its potential side effects.
合成法
(3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride can be synthesized using a variety of methods, including the reduction of 4-phenylpiperidine-4-carboxylic acid and the reduction of 4-phenylpiperidine-4-carboxamide. However, the most commonly used method for synthesizing (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride is the reduction of 4-phenylpiperidine-4-carboxylic acid with sodium borohydride in the presence of hydrochloric acid. This method yields (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride as a white crystalline powder with a melting point of 222-224°C.
科学的研究の応用
(3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride has been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, depression, and anxiety. (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride has been shown to have a neuroprotective effect on dopaminergic neurons, which are the neurons that are affected in Parkinson's disease. (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride has also been shown to have an antidepressant effect, which is thought to be due to its ability to increase the levels of serotonin and norepinephrine in the brain.
特性
IUPAC Name |
(3R,4R)-4-phenylpiperidine-3,4-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c13-10-8-12-7-6-11(10,14)9-4-2-1-3-5-9;/h1-5,10,12-14H,6-8H2;1H/t10-,11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPGSWATKMINKU-NDXYWBNTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1(C2=CC=CC=C2)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@]1(C2=CC=CC=C2)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

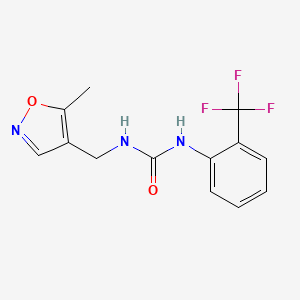
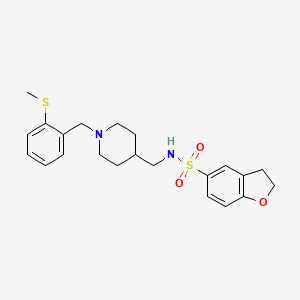
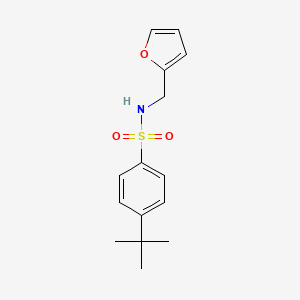
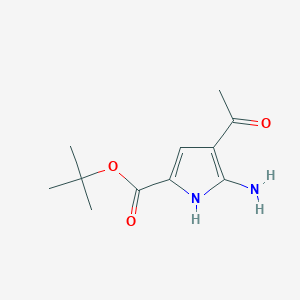
![N-(3-fluorophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2790820.png)
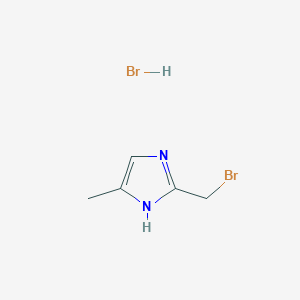

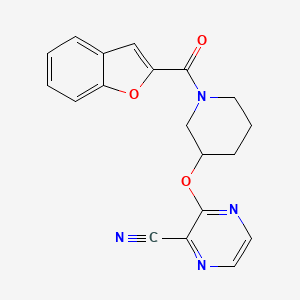


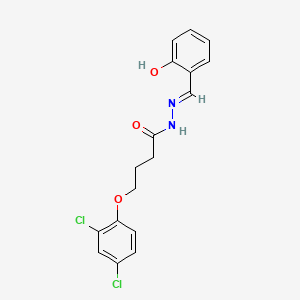
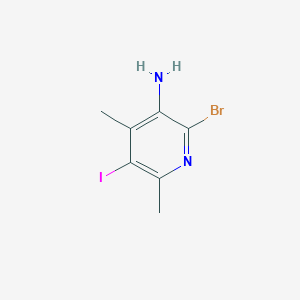
![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2790833.png)
